molecular formula C9H5ClN2O3 B1487711 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1260774-15-9

5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1487711
M. Wt: 224.6 g/mol
InChI Key: LBWGRKPCZIWXGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The InChI code for a similar compound, 5-(3-Chlorophenyl)oxazole-4-carboxylic acid, is 1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) . This code provides a standardized way to represent the compound’s molecular structure .

Scientific Research Applications

  • Borinic Acid Derivatives :

    • Application Summary : Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
    • Methods of Application : The synthesis of borinic acids relies on the addition of organometallic reagents to boranes .
    • Results or Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
  • Indole Derivatives :

    • Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods of Application : Indole derivatives are synthesized and screened for different pharmacological activities .
    • Results or Outcomes : Indole derivatives have shown high affinity to multiple receptors, making them useful in developing new therapeutic possibilities .
  • Pyrrolidine-2,5-dione-acetamide Derivatives :

    • Application Summary : These compounds are potential anticonvulsant and analgesic agents .
    • Methods of Application : The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
    • Results or Outcomes : The results of these tests were not provided in the source .

properties

IUPAC Name

5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWGRKPCZIWXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697400
Record name 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

CAS RN

1260774-15-9
Record name 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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